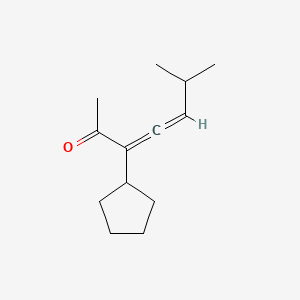
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- is an organic compound with the molecular formula C13H20O and a molecular weight of 192.3 g/mol . This compound is characterized by the presence of a cyclopentyl group, a methyl group, and a heptadienone structure, making it a unique molecule in the field of organic chemistry.
Méthodes De Préparation
The synthesis of 3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- can be achieved through various synthetic routes. One common method involves the reaction of cyclopentylmethyl ketone with acetylene in the presence of a base, followed by the addition of a methyl group . Industrial production methods may involve the use of catalytic processes to optimize yield and purity.
Analyse Des Réactions Chimiques
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- can be compared with other similar compounds such as:
3,5-Heptadien-2-one, 6-methyl-: This compound has a similar heptadienone structure but differs in the position of the methyl group.
6-Methyl-3,5-heptadienone: Another similar compound with variations in the position of the double bonds and methyl group.
The uniqueness of 3,4-Heptadien-2-one, 3-cyclopentyl-6-methyl- lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
63922-50-9 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
InChI |
InChI=1S/C13H20O/c1-10(2)8-9-13(11(3)14)12-6-4-5-7-12/h8,10,12H,4-7H2,1-3H3 |
Clé InChI |
ZGVGSONYUNQYKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=C=C(C1CCCC1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


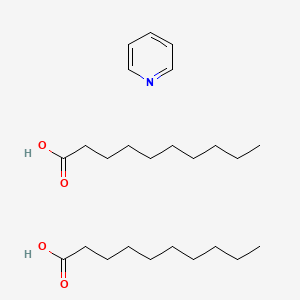
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
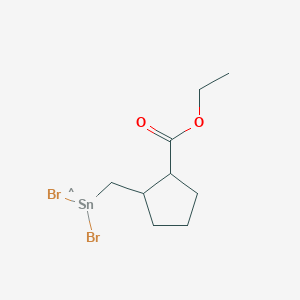
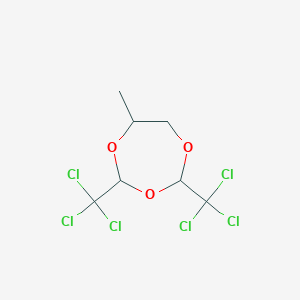
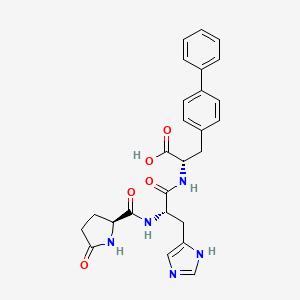
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
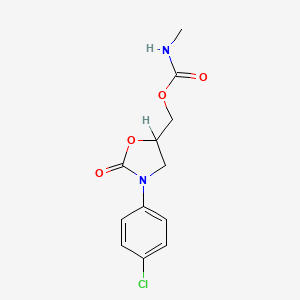
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)

![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)

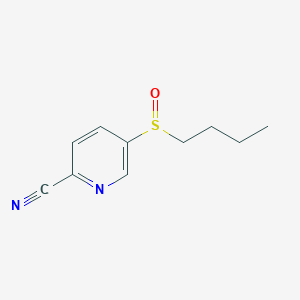
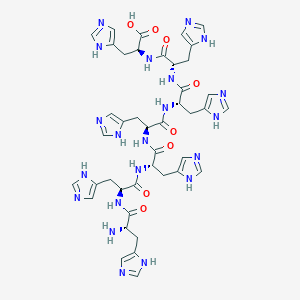
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
